

BAR501 Technical Support Center: Troubleshooting Off-Target Effects

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

Cat. No.: B605913

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Welcome to the technical support center for BAR501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BAR501 and to help troubleshoot potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of BAR501? A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.^{[1][2]} Its activation of GPBAR1 in HEK293 cells has been measured with a half-maximal effective concentration (EC50) of 1 μ M.^{[1][2]}

Q2: Is BAR501 known to have significant off-target effects? A2: BAR501 is characterized by its high selectivity for GPBAR1.^[1] Specifically, it has been demonstrated to be devoid of agonistic activity at the Farnesoid X Receptor (FXR), a common off-target for other bile acid derivatives.^{[3][4]} While no significant off-target activities have been consistently reported at standard working concentrations, it is crucial to perform experiments within the recommended concentration range to minimize the risk of non-specific effects.

Q3: What is the recommended concentration range for in vitro experiments to maintain selectivity? A3: For most in vitro cell-based assays, concentrations ranging from 1 μ M to 10 μ M are commonly used.^{[1][3][5]} The EC50 for GPBAR1 transactivation is 1 μ M.^[1] It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration that elicits the desired on-target effect without inducing cytotoxicity or non-specific responses.

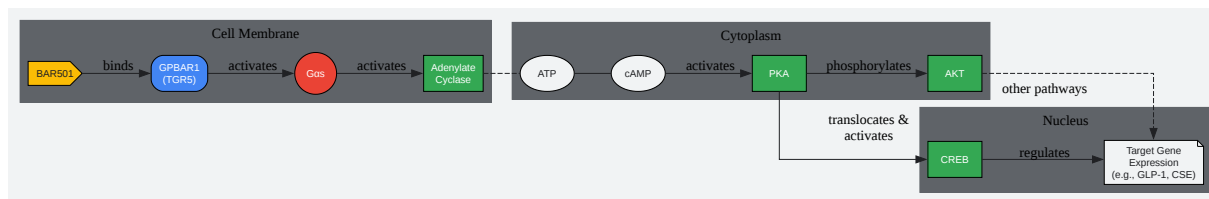
Quantitative Data Summary

The following table summarizes key quantitative parameters for BAR501 based on published literature.

Parameter	Value	Target/System	Reference(s)
EC50 (On-Target)	1 μ M	GPBAR1 (TGR5) transactivation in HEK293 cells	[1] [2] [4]
Activity (Off-Target)	No agonistic activity demonstrated	Farnesoid X Receptor (FXR)	[3] [4]
Typical In Vitro Conc.	1 - 10 μ M	Various cell lines (HEK293, GLUTAg, LSEC)	[1] [3] [5]
Typical In Vivo Dose	15 - 30 mg/kg/day (gavage)	Mouse and rat models	[1] [6]

BAR501 Signaling Pathway

Activation of GPBAR1 by BAR501 initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP).[\[7\]](#) This in turn activates Protein Kinase A (PKA) and other downstream effectors like AKT, which mediate various cellular responses, including gene expression changes and non-genomic effects.[\[3\]](#)[\[5\]](#)[\[7\]](#)



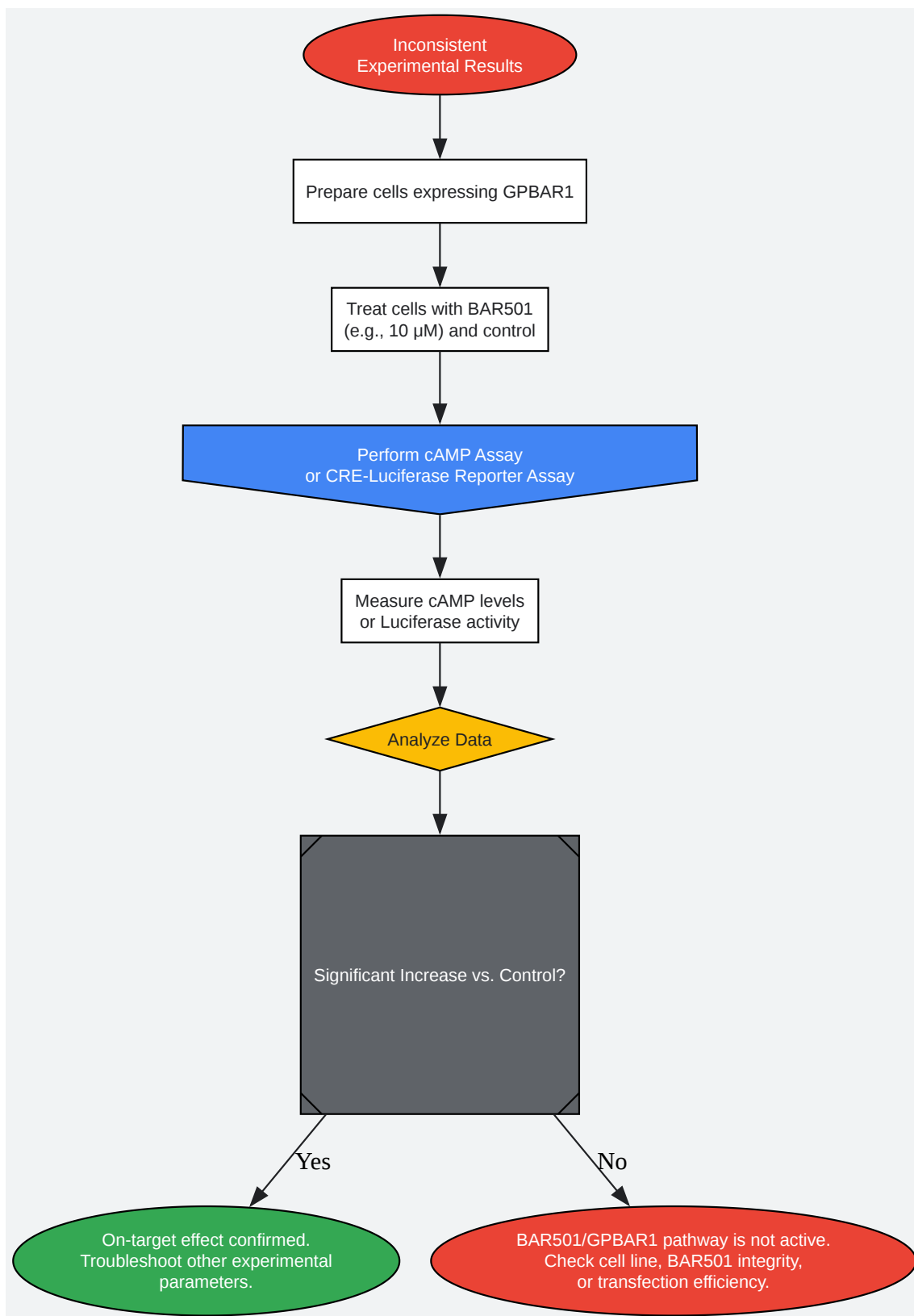
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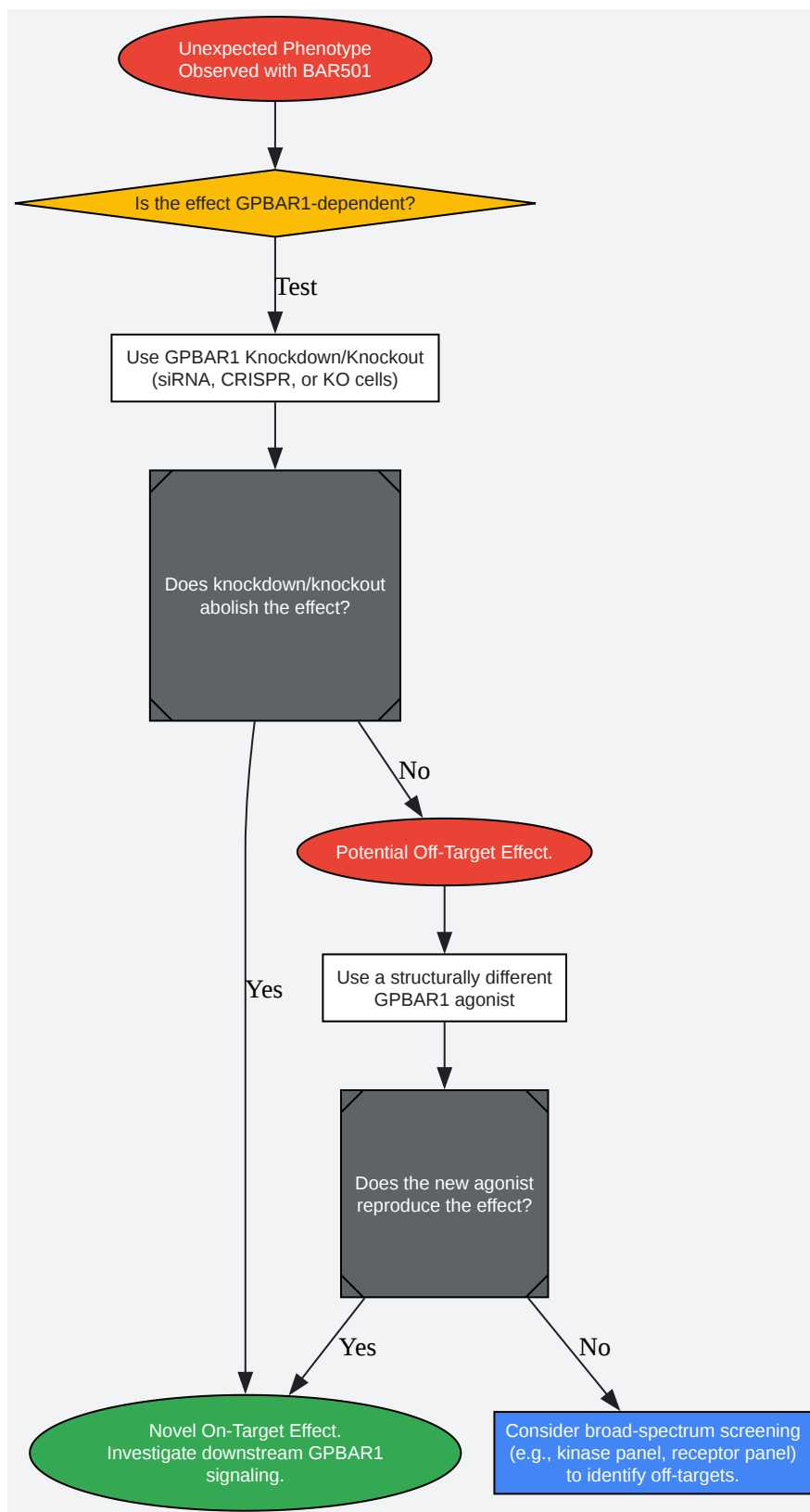
Caption: Canonical signaling pathway of BAR501 via GPBAR1 activation.

Troubleshooting Guide

Question 1: My results are inconsistent with known GPBAR1 activation. How can I confirm that BAR501 is active and on-target in my system?

Answer: First, verify the integrity and concentration of your BAR501 stock. If the issue persists, you should perform a positive control experiment to confirm GPBAR1 pathway activation in your specific cell system. A common method is to measure the downstream production of cAMP or to use a reporter assay.





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